Trimethylsilyl 5-aminopentanoate;hydrochloride
Description
Trimethylsilyl 5-aminopentanoate;hydrochloride is a chemical compound that features a trimethylsilyl group attached to a 5-aminopentanoate moiety, with an additional hydrochloride group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Properties
CAS No. |
62605-73-6 |
|---|---|
Molecular Formula |
C8H20ClNO2Si |
Molecular Weight |
225.79 g/mol |
IUPAC Name |
trimethylsilyl 5-aminopentanoate;hydrochloride |
InChI |
InChI=1S/C8H19NO2Si.ClH/c1-12(2,3)11-8(10)6-4-5-7-9;/h4-7,9H2,1-3H3;1H |
InChI Key |
ICVJYBYJJZCMSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 5-aminopentanoate;hydrochloride typically involves the reaction of 5-aminopentanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 5-aminopentanoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid and trimethylsilanol.
Oxidation and Reduction: The amino group can undergo oxidation to form corresponding imines or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-aminopentanoic acid and trimethylsilanol.
Oxidation: Imines or nitriles.
Reduction: Amines.
Scientific Research Applications
Trimethylsilyl 5-aminopentanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of amino groups.
Biology: Employed in the study of amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Trimethylsilyl 5-aminopentanoate;hydrochloride involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the amino site. The ester bond can be hydrolyzed to release the active 5-aminopentanoic acid, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but lacks the amino and ester functionalities.
5-Aminopentanoic Acid: Similar backbone but lacks the trimethylsilyl group, making it more reactive.
Trimethylsilyl Ethyl Ester: Similar ester functionality but different alkyl chain length.
Uniqueness
Trimethylsilyl 5-aminopentanoate;hydrochloride is unique due to the presence of both the trimethylsilyl group and the amino ester functionality. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable compound for various applications.
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